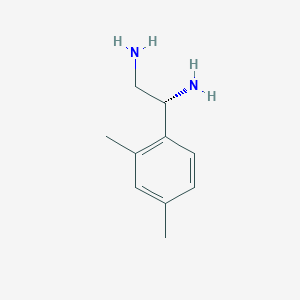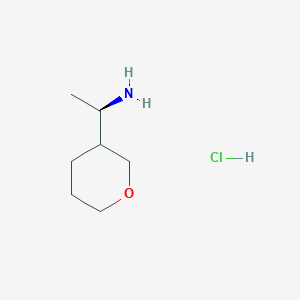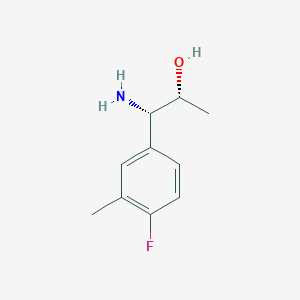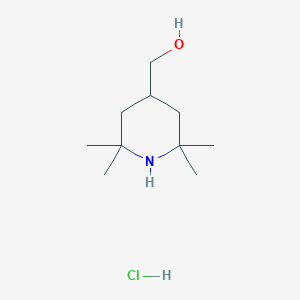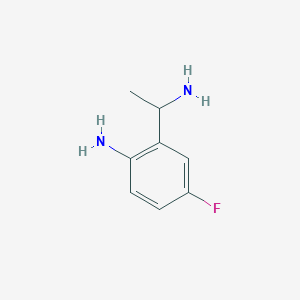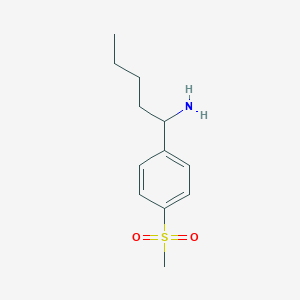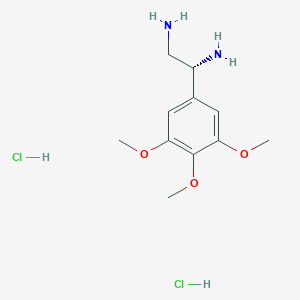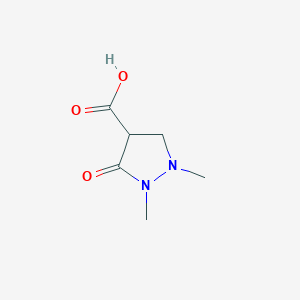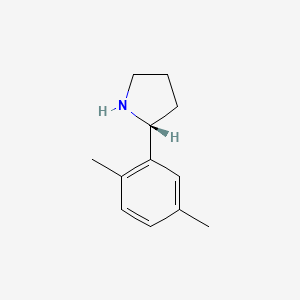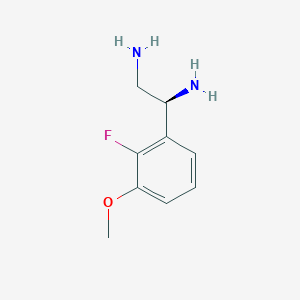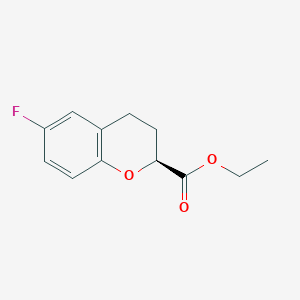
(S)-ethyl 6-fluorochroman-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethyl 6-fluorochroman-2-carboxylate is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical synthesis. The presence of a fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable intermediate in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 6-fluorochroman-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with p-fluorophenol.
Formation of Intermediate:
p-fluorophenol reacts with α-bromo-γ-butyrolactone to form an intermediate compound.Cyclization: The intermediate undergoes cyclization to form 6-fluorochroman-2-carboxylic acid.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(S)-ethyl 6-fluorochroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-fluorochroman-2-carboxaldehyde or 6-fluorochroman-2-carboxylic acid.
Reduction: Formation of 6-fluorochroman-2-methanol.
Aplicaciones Científicas De Investigación
(S)-ethyl 6-fluorochroman-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Comparación Con Compuestos Similares
Similar Compounds
6-fluorochroman-2-carboxylic acid: A closely related compound with similar chemical properties but different biological activities.
6-fluorochroman-2-methanol:
6-fluorochroman-2-carboxaldehyde: An intermediate in the synthesis of various chroman derivatives.
Uniqueness
Propiedades
Fórmula molecular |
C12H13FO3 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
ethyl (2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3/t11-/m0/s1 |
Clave InChI |
XLTYRVHHKJREDL-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCC2=C(O1)C=CC(=C2)F |
SMILES canónico |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


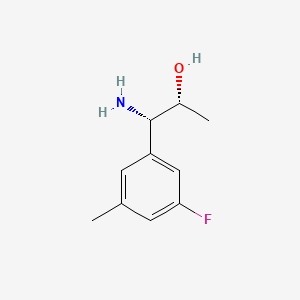
![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
